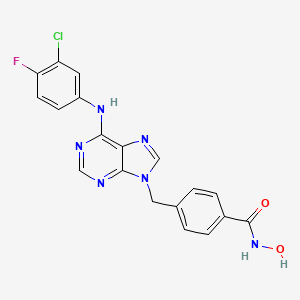
12|A-Acetoxyganoderic Acid |E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12|A-Acetoxyganoderic Acid |E is a triterpenoid compound derived from Ganoderma lucidum, commonly known as Reishi mushroom. This compound is part of a larger group of ganoderic acids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12|A-Acetoxyganoderic Acid |E typically involves the extraction of ganoderic acids from Ganoderma lucidum, followed by acetylation. The extraction process often uses solvents like ethanol or methanol under reflux conditions. The acetylation step involves reacting the extracted ganoderic acid with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar extraction and acetylation processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) may be employed to enhance yield and purity. The acetylation process is optimized for large-scale production by using continuous flow reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 12|A-Acetoxyganoderic Acid |E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, altering its biological properties.
Substitution: Substitution reactions, particularly at the acetoxy group, can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing novel triterpenoid derivatives with enhanced biological activities.
Biology: Research has shown its potential in modulating immune responses and inhibiting the growth of certain cancer cells.
Medicine: It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Industry: Its antioxidant properties make it useful in the formulation of health supplements and cosmetics.
作用機序
The mechanism of action of 12|A-Acetoxyganoderic Acid |E involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.
類似化合物との比較
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
Comparison: 12|A-Acetoxyganoderic Acid |E stands out due to its acetoxy group, which enhances its biological activity compared to other ganoderic acids. This modification improves its solubility and bioavailability, making it more effective in various applications.
特性
分子式 |
C32H44O9 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
(E,4S,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
InChIキー |
BKJXUOMYUFTMPD-BQZQCQLOSA-N |
異性体SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
正規SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


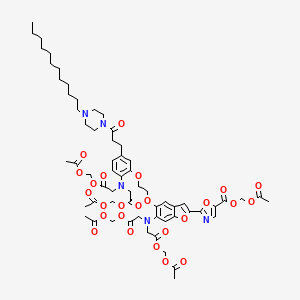
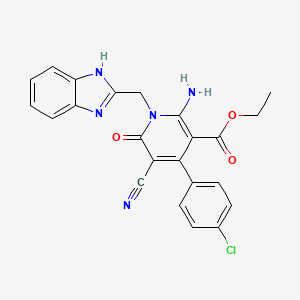

![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
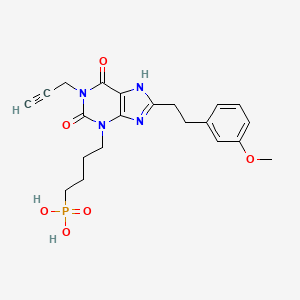

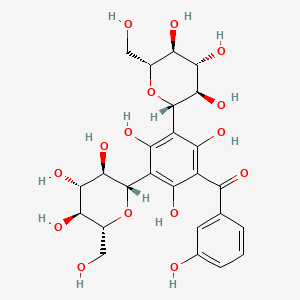

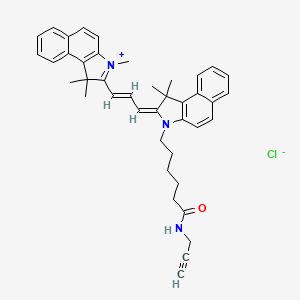
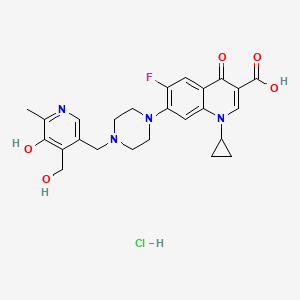
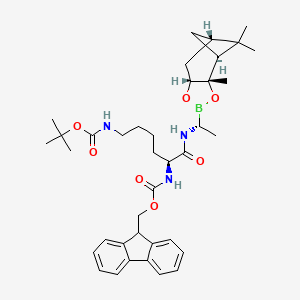
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
